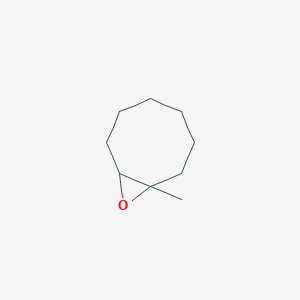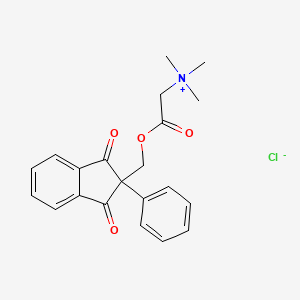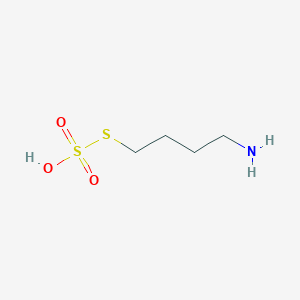
1-BUTANETHIOL, 4-AMINO-, HYDROGEN SULFATE (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanethiol, 4-amino-, hydrogen sulfate (ester) is an organosulfur compound that belongs to the class of thiols Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-butanethiol, 4-amino-, hydrogen sulfate (ester) typically involves the sulfation of 4-amino-1-butanethiol. One common method is the reaction of 4-amino-1-butanethiol with sulfur trioxide or chlorosulfonic acid under controlled conditions to form the hydrogen sulfate ester. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques can further enhance the yield and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Butanethiol, 4-amino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: The sulfhydryl group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to regenerate the thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Regenerated thiol.
Substitution: Substituted amino derivatives.
Aplicaciones Científicas De Investigación
1-Butanethiol, 4-amino-, hydrogen sulfate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in the context of sulfation processes.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-butanethiol, 4-amino-, hydrogen sulfate (ester) involves its interaction with various molecular targets and pathways. The sulfhydryl group can form covalent bonds with proteins and other biomolecules, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Butane-1-thiol: Similar structure but lacks the amino and sulfate groups.
4-Aminobutanol: Contains an amino group but lacks the thiol and sulfate groups.
Sulfated Alcohols: Similar sulfation but different core structures.
Uniqueness
1-Butanethiol, 4-amino-, hydrogen sulfate (ester) is unique due to the combination of its sulfhydryl, amino, and sulfate groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Propiedades
Número CAS |
21679-16-3 |
|---|---|
Fórmula molecular |
C4H11NO3S2 |
Peso molecular |
185.3 g/mol |
Nombre IUPAC |
1-amino-4-sulfosulfanylbutane |
InChI |
InChI=1S/C4H11NO3S2/c5-3-1-2-4-9-10(6,7)8/h1-5H2,(H,6,7,8) |
Clave InChI |
WMKNOQCAEUTEEI-UHFFFAOYSA-N |
SMILES canónico |
C(CCSS(=O)(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


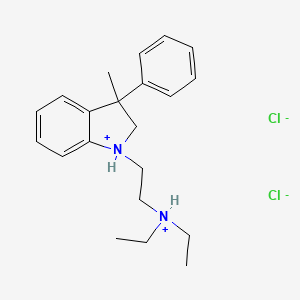

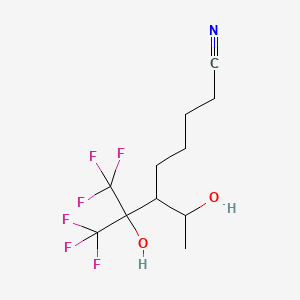
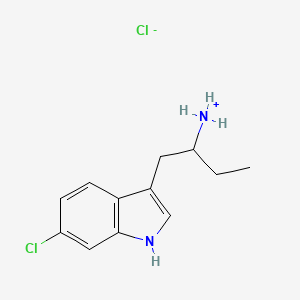

![N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide](/img/structure/B15342396.png)
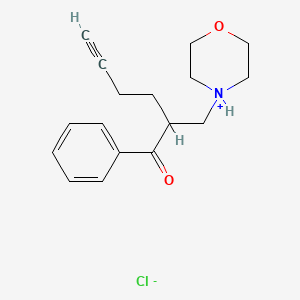
![1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate;nickel(2+);nickel(3+)](/img/structure/B15342407.png)
![Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B15342412.png)



